![molecular formula C10H13ClF3N3 B2470842 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006454-49-4](/img/structure/B2470842.png)

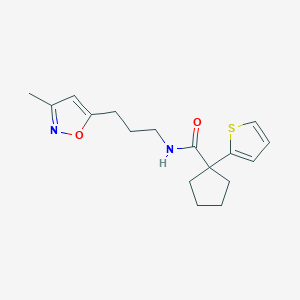

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” is a chemical entity that contains a trifluoromethyl group . Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities .

Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry processes . For instance, the synthesis of a similar compound, “5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine”, was achieved using pyrimidifen as a template according to the bioisosterism .Aplicaciones Científicas De Investigación

Chemistry and Reactivity

The chemistry of pyrazoline derivatives, including 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine, is significant due to their reactivity, making them valuable as building blocks for synthesizing a variety of heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of such compounds offers unprecedentedly mild reaction conditions for generating versatile cynomethylene dyes from various precursors like amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Synthesis and Structural Properties

The compound's synthetic route is intriguing due to several possible intermediates formed during the reaction of chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations shed light on the conformation of the observed products, indicating the compound's structural significance in chemical synthesis (Issac & Tierney, 1996).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the compound's derivatives are recognized for their versatility. The development of synthetic routes to highly substituted pyrazolines enables the facile synthesis of hexasubstituted cyclopropanes and other structurally unique compounds, showing the compound's role in advancing the synthesis and chemistry of hexasubstituted pyrazolines (Baumstark, Vásquez, & Mctush-Camp, 2013).

PFAS Removal

The compound's functionality is also explored in environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The use of amine-containing sorbents, including this compound, shows potential in PFAS control for treating municipal water and wastewater at relatively low PFAS concentrations. The combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology underline its significance in environmental chemistry (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Heterocyclic Amines in Nutrition and Health

Moreover, the compound's relevance extends to the nutritional field. The review of food-derived heterocyclic amines, including compounds like this, explores their etiological role in human diseases such as mammary gland cancer, highlighting the dietary impact of such compounds (Snyderwine, 1994).

Propiedades

IUPAC Name |

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClF3N3/c11-7-8(6-2-3-6)17(5-1-4-15)16-9(7)10(12,13)14/h6H,1-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDMRXGMHCRHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2CCCN)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)

![N-[[6-(Trifluoromethyl)oxan-2-yl]methyl]prop-2-enamide](/img/structure/B2470773.png)

![1-Methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2470776.png)

![4-methoxy-N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2470778.png)

![{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate](/img/structure/B2470780.png)